5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride
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Overview
Description
5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It is known for its unique structure, which includes a pyridine ring fused with a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with glyoxal in the presence of an acid catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired heterocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be formed using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in dichloromethane.
Major Products Formed
Oxidation: Formation of pyrido[3,4-b]pyrazine derivatives with additional oxygen functionalities.
Reduction: Formation of reduced pyrido[3,4-b]pyrazine derivatives.
Substitution: Formation of halogenated pyrido[3,4-b]pyrazine derivatives.
Scientific Research Applications
5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and catalysts.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride involves its interaction with specific molecular targets. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. The compound may also interact with DNA or RNA, affecting their function and leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-7(8H)-ones: These compounds have a similar fused ring structure but differ in their biological targets and activities.
Pyridazine and Pyridazinone Derivatives: These compounds contain adjacent nitrogen atoms and exhibit a wide range of pharmacological activities.
Uniqueness
5H,6H,7H,8H-pyrido[3,4-b]pyrazine dihydrochloride is unique due to its specific ring fusion and the presence of two nitrogen atoms in the pyrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
2758004-70-3 |
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Molecular Formula |
C7H11Cl2N3 |
Molecular Weight |
208.09 g/mol |
IUPAC Name |
5,6,7,8-tetrahydropyrido[3,4-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H9N3.2ClH/c1-2-8-5-7-6(1)9-3-4-10-7;;/h3-4,8H,1-2,5H2;2*1H |
InChI Key |
LUZVJCBHBIXHAD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC2=NC=CN=C21.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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